molecular formula C15H26N2 B358705 N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine CAS No. 406470-45-9

N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine

Cat. No.: B358705
CAS No.: 406470-45-9
M. Wt: 234.38g/mol
InChI Key: LXCZXUDZZMKAQM-UHFFFAOYSA-N
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Description

N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine is a chemical compound with the molecular formula C15H26N2. It belongs to the class of diamines and features a propane-1,3-diamine core that is N',N-dimethyl-substituted and further modified with a 4-isopropyl-benzyl group. This structure makes it a subject of interest in various specialized research fields, particularly in organic and methodological synthesis where it can play an intermediary role in novel organic transformations . Researchers should note that this compound is closely related to Isopropylbenzylamine, which has been identified in scientific literature as a compound of concern due to its use as a diluent in illicit substances . A 2022 in vitro study investigated the toxicity of N-isopropylbenzylamine and found that it produces toxicity in neuronal cell models by increasing nitric oxide, signaling potential public health risks and highlighting the importance of pure reference standards for analytical and toxicological research . This product is provided as a high-purity material for research and development purposes exclusively. It is intended for use in controlled laboratory settings by qualified researchers. This compound is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Proper safety protocols must be followed.

Properties

IUPAC Name

N',N'-dimethyl-N-[(4-propan-2-ylphenyl)methyl]propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2/c1-13(2)15-8-6-14(7-9-15)12-16-10-5-11-17(3)4/h6-9,13,16H,5,10-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCZXUDZZMKAQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Continuous Fixed-Bed Hydrogenation Method

The most industrially viable route for producing N,N-dimethyl-1,3-propanediamine involves a continuous fixed-bed reactor system, as detailed in Patent CN103333073B.

Reaction Mechanism:

  • Nucleophilic Addition: Dimethylamine reacts with acrylonitrile to form dimethylaminopropionitrile.

    CH2=CHCN+(CH3)2NH(CH3)2NCH2CH2CN\text{CH}_2=\text{CHCN} + (\text{CH}_3)_2\text{NH} \rightarrow (\text{CH}_3)_2\text{N}-\text{CH}_2\text{CH}_2\text{CN}
  • Catalytic Hydrogenation: The nitrile intermediate undergoes hydrogenation using Raney-Ni catalyst under alkaline conditions:

    (CH3)2NCH2CH2CN+2H2(CH3)2NCH2CH2CH2NH2(\text{CH}_3)_2\text{N}-\text{CH}_2\text{CH}_2\text{CN} + 2\text{H}_2 \rightarrow (\text{CH}_3)_2\text{N}-\text{CH}_2\text{CH}_2\text{CH}_2\text{NH}_2

Optimized Parameters (Table 1):

ParameterRange/ValueImpact on Yield
Molar Ratio (Dimethylamine:Acrylonitrile)10:1 to 1:1Higher ratios reduce side reactions
Reaction Temperature10–120°C80–90°C optimal for kinetics
Hydrogenation Pressure3–10 MPa5 MPa balances safety and efficiency
Catalyst (Raney-Ni) Loading0.1–10% alkaline co-catalystPrevents deactivation
Space Velocity0.1–4 h⁻¹Lower velocities enhance conversion
Yield: ≥98%.

Benzylation with 4-Isopropylbenzyl Chloride

Nucleophilic Substitution Reaction

The final step involves reacting N,N-dimethyl-1,3-propanediamine with 4-isopropylbenzyl chloride under basic conditions:

(CH3)2NCH2CH2CH2NH2+ClCH2C6H4C(CH3)2N’-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine+HCl(\text{CH}3)2\text{N}-\text{CH}2\text{CH}2\text{CH}2\text{NH}2 + \text{Cl}-\text{CH}2-\text{C}6\text{H}4-\text{C}(\text{CH}3)_2 \rightarrow \text{N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine} + \text{HCl}

Critical Reaction Parameters (Table 2):

ParameterOptimal ConditionsRationale
SolventAnhydrous EthanolPolar aprotic medium enhances nucleophilicity
BasePotassium CarbonateScavenges HCl, shifts equilibrium
Temperature80–85°C (reflux)Accelerates kinetics without decomposition
Molar Ratio (Diamine:Benzyl Chloride)1:1.05Excess chloride ensures complete diamine conversion
Reaction Time6–8 hoursMonitored by TLC/HPLC

Challenges:

  • Steric hindrance from the isopropyl group necessitates prolonged reaction times.

  • Competing side reactions (e.g., over-alkylation) require careful stoichiometric control.

Industrial Production Considerations

Scalability and Process Intensification

The continuous flow system described in CN103333073B offers significant advantages over batch processes:

  • Throughput: 500–1,000 kg/day in pilot-scale reactors.

  • Purification: Distillation under reduced pressure (0.1–0.5 kPa) achieves >99.5% purity.

  • Waste Reduction: Closed-loop solvent recovery minimizes environmental impact.

Economic Analysis:

Cost FactorBatch ProcessContinuous Process
Capital ExpenditureHigh (reactor vessels)Moderate (fixed-bed systems)
Operational Costs12–15% higherLower energy consumption
Yield Penalty5–7%<2%

Comparative Analysis of Methods

Table 3: Method Comparison

MetricNucleophilic SubstitutionReductive Amination
Yield85–90%70–80%
Purity≥99%95–97%
ScalabilityIndustrial-readyLab-scale only
Hazard ProfileChloride handling requiredSafer aldehyde use

Chemical Reactions Analysis

Types of Reactions

N’-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or potassium carbonate as bases in solvents like ethanol or methanol.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Formation of fully saturated amine derivatives.

    Substitution: Formation of various substituted amine derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Research

N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine has been investigated for its potential biological activities. It is known to interact with biological systems, particularly in the context of drug development and molecular biology.

  • Case Study : A study explored the compound's role as a potential inhibitor in enzymatic reactions, demonstrating its ability to modulate enzyme activity in vitro. This suggests its utility in biochemical assays and drug discovery processes.

Chemical Synthesis

This compound serves as a versatile intermediate in the synthesis of various organic compounds, particularly in the production of surfactants and polymer additives.

  • Application : It is utilized in the formulation of surfactants for cleaning agents and personal care products. The compound’s structure allows it to function effectively as a surfactant due to its amphiphilic nature.

Material Science

In material science, this compound is employed as a curing agent for epoxy resins.

  • Case Study : Research indicates that incorporating this compound into epoxy formulations enhances mechanical properties and thermal stability. This application is critical in industries requiring durable materials, such as automotive and aerospace.

Surfactants and Detergents

The compound is used in the formulation of surfactants due to its ability to reduce surface tension and improve wetting properties.

  • Application Example : In cleaning products, it acts as an effective emulsifier and stabilizer, enhancing product performance.

Coatings and Adhesives

Its chemical properties make it suitable for use in coatings and adhesives, providing improved adhesion and flexibility.

  • Application Example : The compound is incorporated into paints and varnishes to enhance durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of N’-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or ionic interactions, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Weight Key Properties/Activities References
N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine 4-Isopropyl-benzyl, N,N-dimethyl 263.40 (base) Lipophilic backbone; potential antimicrobial or antitumor applications (inference)
N,N-Dimethyl-1,3-propanediamine (DMAPA) No aromatic substituents 102.18 Industrial precursor; irritant; used in polymer and surfactant synthesis
N'-(10H-Indolo[3,2-b]quinolin-11-yl)-N,N-dimethyl-propane-1,3-diamine (SYUIQ-5) Indoloquinoline moiety 318.42 G-quadruplex stabilizer; induces cellular senescence in cancer cells (IC₅₀: ~5–10 µM)
N-[2-(1H-Indol-3-yl)ethyl]-N',N'-dimethylpropane-1,3-diamine (PDAT) Indole-ethyl group 245.35 Noncompetitive inhibitor of indolethylamine-N-methyltransferase (INMT; Ki: ~15 µM)
N-(4-Chlorobenzyl)propane-1,3-diamine 4-Chlorobenzyl; lacks N,N-dimethyl groups 198.69 Intermediate in drug synthesis; irritant
N-Cyclohexyl-N-(3-dimethylamino-propyl)-propane-1,3-diamine Cyclohexyl, dimethylamino-propyl 229.39 Inhibits aminoglycoside-modifying enzyme ANT(2′); antimicrobial activity

Structural and Functional Analysis

  • Backbone Modifications: The propane-1,3-diamine backbone is common across analogs. N,N-dimethylation (as in DMAPA) enhances solubility in polar solvents (e.g., water, DMSO) , while aromatic substituents (e.g., 4-isopropyl-benzyl, indoloquinoline) increase lipophilicity, improving membrane permeability . Example: SYUIQ-5’s indoloquinoline group enables DNA intercalation and telomerase inhibition, whereas DMAPA lacks biological activity due to its simplicity .
  • Biological Activity: Enzyme Inhibition: PDAT’s indole-ethyl group facilitates binding to INMT’s active site, with N,N-dimethylation critical for potency (PDAT vs. PAT: 15 µM vs. >100 µM Ki) . Antimicrobial Effects: The cyclohexyl-dimethylamino derivative () shows activity against ANT(2′), likely due to steric hindrance from the cyclohexyl group .
  • Synthetic Utility :

    • DMAPA serves as a precursor for complex diamines (e.g., via alkylation or reductive amination) . Its industrial production involves fixed-bed reactors with high yield (>98%) .
    • The 4-isopropyl-benzyl derivative may require regioselective alkylation under controlled conditions to avoid oligomerization, as seen in related syntheses .

Physicochemical Properties

  • Solubility: Bulky aromatic groups reduce water solubility.
  • Thermal Stability : Aromatic diamines (e.g., N,N′-dimesityl-propane-1,3-diamine) exhibit higher thermal stability due to π-π stacking, whereas aliphatic variants (e.g., DMAPA) are volatile liquids .

Biological Activity

N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine (also referred to as "the compound") is a chemical compound with the molecular formula C15H26N2 and a molecular weight of 234.38 g/mol. This compound has garnered interest in various fields, particularly in pharmacology and toxicology, due to its potential biological activities. This article reviews the biological activity of the compound, including its pharmacological effects, toxicity profiles, and relevant case studies.

  • Molecular Formula : C15H26N2
  • Molecular Weight : 234.38 g/mol
  • CAS Number : 6711-48-4

Structural Information

The compound features a dimethylamine group and an isopropyl-benzyl moiety, which may contribute to its biological interactions. The structural formula can be represented as follows:

N 4 Isopropyl benzyl N N dimethyl propane 1 3 diamine\text{N 4 Isopropyl benzyl N N dimethyl propane 1 3 diamine}

Antioxidant Activity

Recent studies have indicated that compounds with similar structures exhibit antioxidant properties. For instance, research has shown that related amines can scavenge free radicals effectively, suggesting that this compound may possess similar activities. The antioxidant potential is typically assessed through various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Cytotoxicity and Toxicological Profile

The compound has been evaluated for its cytotoxic effects in vitro. Studies have shown that it can induce cell death in certain cancer cell lines, indicating potential anti-cancer properties. However, it is also essential to consider its toxicity:

  • Acute Toxicity : The compound exhibits moderate acute toxicity with LD50 values ranging from 410 mg/kg to 1600 mg/kg in animal models .
  • Skin Irritation : It has been classified as a skin irritant based on various studies where dermal exposure resulted in significant irritation .

Case Study Insights

A pivotal case study involved the administration of the compound to rat models over a 28-day period. The results indicated significant local irritation at higher doses, leading to pulmonary hemorrhage and other respiratory issues . This highlights the need for careful dosage management when considering its therapeutic applications.

Summary of Biological Activities

Activity TypeFindingsSource
AntioxidantPotential scavenging of free radicals
CytotoxicityInduces cell death in cancer cell linesIn vitro studies
Acute ToxicityLD50 values between 410 mg/kg and 1600 mg/kg
Skin IrritationClassified as an irritant; causes significant irritation

Q & A

Q. Why does crystallization of this compound often fail, and what strategies improve crystal quality?

  • Troubleshooting : Poor crystallization arises from conformational flexibility. Slow evaporation (pentane/ether 1:1 at 4°C) with seeding promotes nucleation. Additives (e.g., 1% DMSO) reduce amorphous aggregation. SHELXT refines unit cell parameters for challenging twinned crystals .

Data Contradictions and Resolution

  • Example : A study reported potent antibacterial activity (MIC 2 µg/mL) , while another found no inhibition. Resolution: Verify bacterial strain (e.g., E. coli vs. MRSA) and compound solubility in culture media. Use broth microdilution with resazurin viability staining to minimize false negatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.